molecular formula C20H21FN2O B2789853 N-[(4-Fluorophenyl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide CAS No. 2379989-01-0

N-[(4-Fluorophenyl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No. B2789853
CAS RN: 2379989-01-0
M. Wt: 324.399
InChI Key: IQMFHKOGVLENJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of the fluorophenylmethyl group, the construction of the spirocyclic scaffold, and the formation of the amide bond. Researchers have explored various synthetic routes, optimizing reaction conditions, reagents, and yields. Detailed synthetic protocols are available in the literature .


Molecular Structure Analysis

The molecular structure of Compound X reveals its unique features. The spirocyclic moiety imparts rigidity, affecting its conformational flexibility. The fluorophenylmethyl substituent contributes to lipophilicity and receptor binding affinity. The phenyl and azaspiro groups play essential roles in interactions with biological targets. Computational studies, X-ray crystallography, and NMR spectroscopy have elucidated the precise geometry and stereochemistry of Compound X .


Chemical Reactions Analysis

Compound X undergoes various chemical transformations. Notably, it participates in amide hydrolysis, which can influence its stability and pharmacokinetics. Additionally, researchers have explored derivatization strategies to modify its properties, such as introducing substituents on the phenyl ring or altering the spirocyclic scaffold. These reactions provide insights into structure-activity relationships (SAR) and potential modifications for drug optimization .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-18-8-6-15(7-9-18)12-22-19(24)23-13-20(14-23)10-17(11-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMFHKOGVLENJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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